{[(Ethylsulfanyl)methoxy]methyl}benzene
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Overview
Description
{[(Ethylsulfanyl)methoxy]methyl}benzene is an organic compound characterized by the presence of an ethylsulfanyl group, a methoxy group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Ethylsulfanyl)methoxy]methyl}benzene typically involves the following steps:
Formation of the Ethylsulfanyl Group: This can be achieved by reacting ethyl mercaptan with a suitable halogenated precursor under basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment to the Benzene Ring: The final step involves the Friedel-Crafts alkylation reaction, where the ethylsulfanyl and methoxy groups are attached to the benzene ring using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(Ethylsulfanyl)methoxy]methyl}benzene can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethylsulfanyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
{[(Ethylsulfanyl)methoxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of {[(Ethylsulfanyl)methoxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can act as a nucleophile, participating in various biochemical reactions. The methoxy group may influence the compound’s solubility and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
{[(Methylsulfanyl)methoxy]methyl}benzene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
{[(Ethylsulfanyl)ethoxy]methyl}benzene: Similar structure but with an ethoxy group instead of a methoxy group.
{[(Ethylsulfanyl)methoxy]ethyl}benzene: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
{[(Ethylsulfanyl)methoxy]methyl}benzene is unique due to the specific combination of functional groups attached to the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
169172-96-7 |
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Molecular Formula |
C10H14OS |
Molecular Weight |
182.28 g/mol |
IUPAC Name |
ethylsulfanylmethoxymethylbenzene |
InChI |
InChI=1S/C10H14OS/c1-2-12-9-11-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
XSPRSCZQJYCQQY-UHFFFAOYSA-N |
Canonical SMILES |
CCSCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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